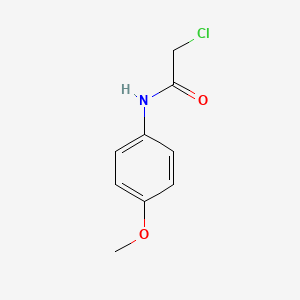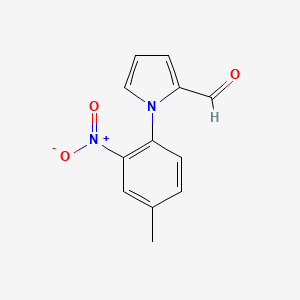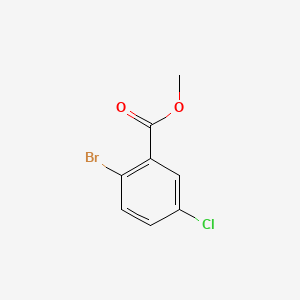
2-Chloro-N-(4-methoxyphenyl)acetamide
Übersicht
Beschreibung
“2-Chloro-N-(4-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.63 . This compound is a solid in form .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N-(4-methoxyphenyl)acetamide” consists of a methoxy group that lies close to the plane of the phenyl ring, while the acetamido group is twisted out of this plane .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-N-(4-methoxyphenyl)acetamide” include a melting point of 121-122°C and a density of 1.264±0.06 g/cm3 . The compound also has a pKa value of 12.31±0.70 .Wissenschaftliche Forschungsanwendungen
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides, including compounds related to 2-Chloro-N-(4-methoxyphenyl)acetamide, in human and rat liver microsomes. The study highlighted a complex metabolic activation pathway potentially involving carcinogenicity in rats, with key intermediates being metabolites derived from chloroacetamide herbicides. The study's findings are crucial in understanding the metabolic processing of these compounds in different species (Coleman et al., 2000).
Soil Reception and Activity in Agricultural Context
Banks and Robinson (1986) investigated the soil reception and activity of herbicides related to 2-Chloro-N-(4-methoxyphenyl)acetamide. Their study focused on the impact of wheat straw and irrigation on the effectiveness of these herbicides, providing valuable insights into how environmental factors can affect the behavior and efficacy of chloroacetamide herbicides in agricultural settings (Banks & Robinson, 1986).
Adsorption and Mobility in Soil
Peter and Weber (1985) researched the adsorption, mobility, and efficacy of chloroacetamide herbicides in relation to soil properties. This study is significant in understanding how soil composition and characteristics influence the behavior of these herbicides, which is essential for optimizing their application in agriculture (Peter & Weber, 1985).
In Vitro Metabolism by Human Cytochrome P450 Isoforms
Coleman et al. (1999) conducted a study on the in vitro metabolism of alachlor, a chloroacetamide herbicide, by human liver microsomes and cytochrome P450 isoforms. This research is crucial for understanding how these compounds are processed in the human body, potentially affecting human health (Coleman et al., 1999).
Catalytic Hydrogenation in Green Synthesis
Qun-feng (2008) explored the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting the importance of developing environmentally friendly methods for synthesizing compounds related to 2-Chloro-N-(4-methoxyphenyl)acetamide (Qun-feng, 2008).
Photodegradation in Water
Kochany and Maguire (1994) studied the sunlight photodegradation of metolachlor, a compound related to 2-Chloro-N-(4-methoxyphenyl)acetamide, in water. This research provides insight into how these herbicides break down in aquatic environments, which is essential for understanding their environmental impact and degradation pathways (Kochany & Maguire, 1994).
Medicinal Chemistry Applications
Sultana et al. (2016) investigated Zn(II) complexes derived from different aryl acetamides as potential enzyme inhibitors and anticancer and antileishmanial agents. This study demonstrates the medicinal chemistry applications of aryl acetamides, including compounds structurally related to 2-Chloro-N-(4-methoxyphenyl)acetamide (Sultana et al., 2016).
Fungal Metabolism of Related Compounds
Pothuluri et al. (1997) explored the metabolism of metolachlor, a related chloroacetamide herbicide, by the fungus Cunninghamella elegans. Understanding the biotransformation of these herbicides by fungi is crucial for assessing their environmental fate and potential use in bioremediation (Pothuluri et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUUKMWWYRMCPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176847 | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-methoxyphenyl)acetamide | |
CAS RN |
22303-36-2 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22303-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Acetanisidide, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022303362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-acetanisidide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8373 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-chloro-N-(4-methoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22303-36-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the methoxy and acetamido groups in 2-chloro-N-(4-methoxyphenyl)acetamide?
A1: The crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide reveals that the methoxy group lies almost coplanar with the phenyl ring, while the acetamido group exhibits a twist out of this plane []. This structural characteristic plays a role in the molecule's ability to form intermolecular interactions, such as hydrogen bonds.
Q2: How does 2-chloro-N-(4-methoxyphenyl)acetamide contribute to the formation of a three-dimensional structure within its crystal lattice?
A2: The molecule forms N—H⋯O and C—H⋯O hydrogen bonds, arranging itself into layers parallel to the ab plane []. These layers are further interconnected through C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions, ultimately resulting in a complex three-dimensional network within the crystal structure [].
Q3: What is the potential mechanism behind the antimicrobial activity of 2-chloro-N-(4-methoxyphenyl)acetamide?
A3: In silico analysis suggests that 2-chloro-N-(4-methoxyphenyl)acetamide might exert its antimicrobial effect by targeting DNA ligase, an essential enzyme for bacterial DNA replication and repair []. This finding highlights a possible mechanism for its observed antibacterial activity against a range of Gram-positive and Gram-negative bacteria [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic Acid](/img/structure/B1362392.png)






![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)




